4-(Tetrahydro-2H-pyran-4-yl)benzonitrile
Description
4-(Tetrahydro-2H-pyran-4-yl)benzonitrile is a benzonitrile derivative featuring a tetrahydro-2H-pyran-4-yl group directly attached to the benzene ring at the para position relative to the nitrile group. This compound is characterized by its molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol. Its stability and reactivity are influenced by the direct carbon-carbon linkage between the pyran ring and the aromatic system .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(oxan-4-yl)benzonitrile |
InChI |
InChI=1S/C12H13NO/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12H,5-8H2 |
InChI Key |
BYIBKGKWTUPLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Linkage Variations
4-(Tetrahydropyran-4-yloxy)benzonitrile
- Molecular Formula: C₁₂H₁₃NO₂
- Molecular Weight : 203.24 g/mol
- Key Differences : The pyran group is connected via an ether oxygen atom instead of a direct C–C bond.
- Reactivity : The ether linkage enhances susceptibility to hydrolysis under acidic or basic conditions, unlike the C-linked analog.
- Applications : Used as a versatile intermediate in organic synthesis, particularly in coupling reactions .
3-((Tetrahydro-2H-pyran-4-yl)amino)benzonitrile
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.26 g/mol
- Key Differences: An amino group bridges the pyran and benzene rings.
- Reactivity: The amino group enables participation in Schiff base formation or nucleophilic substitution reactions.
- Applications : Explored as a building block for kinase inhibitors and antimicrobial agents .
Functional Group Modifications
4-(3-(Tetrahydro-2H-pyran-4-yl)bicyclo[1.1.1]pentane-1-carbonyl)benzonitrile
- Molecular Formula: C₁₉H₂₁NO
- Molecular Weight : 280.17 g/mol (M+H⁺)
- Key Differences : Incorporates a bicyclo[1.1.1]pentane scaffold fused to the pyran ring, enhancing structural rigidity.
- Applications : Serves as a bioisostere in drug design to improve metabolic stability and binding affinity .
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile
Boron-Containing Analogs
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Molecular Stability and Reactivity
- Direct C–C Linkage (Target Compound): Exhibits superior stability compared to ether or amino-linked analogs due to resistance to hydrolysis.
- Ether/Oxygen-Linked Derivatives : More reactive in nucleophilic environments, enabling selective functionalization .
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